molecular formula C16H23BrN2O4S B2804833 tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate CAS No. 937012-38-9

tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B2804833
CAS No.: 937012-38-9
M. Wt: 419.33
InChI Key: KDZBYSNWVMYVMX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23BrN2O4S and a molecular weight of 419.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromophenylsulfonamido group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Hydrolysis Products: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromophenylsulfonamido)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets through its sulfonamido and bromophenyl groups. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenylsulfonyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-chlorophenylsulfonamido)piperidine-1-carboxylate

Comparison:

Properties

IUPAC Name

tert-butyl 4-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZBYSNWVMYVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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